![molecular formula C21H21N5O2S B237870 2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various biochemical and physiological pathways. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and promote cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, the compound may have off-target effects that could complicate data interpretation.
Orientations Futures
There are several potential future directions for research on 2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide. One direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other biochemical and physiological pathways to better understand its mechanism of action. Additionally, future research could explore the development of more potent and selective analogs of the compound for use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide involves the reaction of 2-isopropyl-5-methylphenol with 4-amino-6-(4-chlorophenyl)-1,2,4-triazole-3-thiol in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with 4-bromoaniline in the presence of potassium carbonate to yield the final compound.
Applications De Recherche Scientifique
2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. Studies have also suggested that it may have potential as a treatment for Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C21H21N5O2S |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
2-(5-methyl-2-propan-2-ylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H21N5O2S/c1-13(2)17-9-4-14(3)10-18(17)28-11-19(27)23-16-7-5-15(6-8-16)20-25-26-12-22-24-21(26)29-20/h4-10,12-13H,11H2,1-3H3,(H,23,27) |
Clé InChI |
KZLBYVWFGOZANE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)

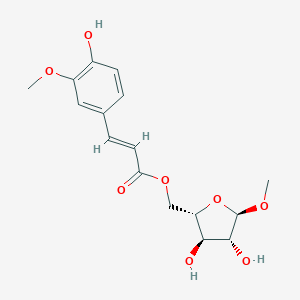



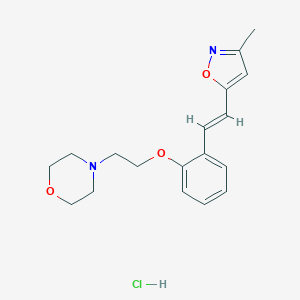
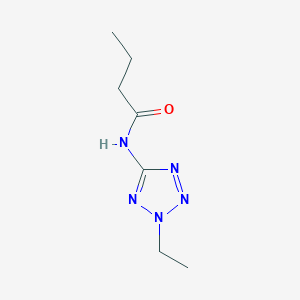

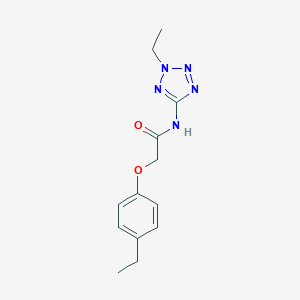
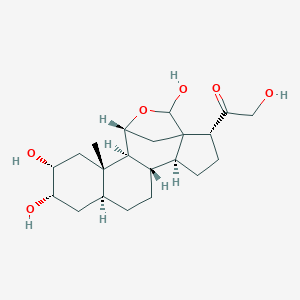
![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)

![4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237839.png)